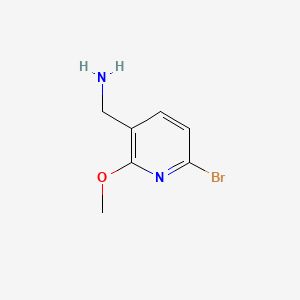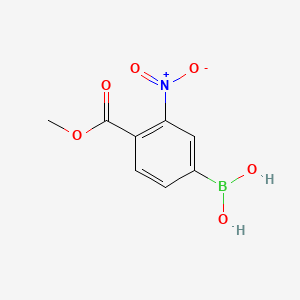
(6-Bromo-2-methoxypyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Bromo-2-methoxypyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 1802489-58-2 . It has a molecular weight of 217.07 . The compound is typically a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “(6-Bromo-2-methoxypyridin-3-yl)methanamine” is 1S/C7H9BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4,9H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical And Chemical Properties Analysis
“(6-Bromo-2-methoxypyridin-3-yl)methanamine” is a white to yellow solid at room temperature . It has a molecular weight of 217.07 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require specific experimental measurements or predictions from computational models.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Dopamine and Serotonin Receptor Antagonists : Hirokawa, Horikawa, and Kato (2000) describe the efficient synthesis of a compound that serves as a moiety for potent dopamine D2 and D3 as well as serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000). This research highlights the utility of such chemical structures in the development of neuropsychiatric disorder treatments.
Antibacterial and Antifungal Applications : Rao, Prasad, and Rao (2013) synthesized a novel azetidine derivative and evaluated its antibacterial and antifungal activities, showing acceptable results (Rao, Prasad, & Rao, 2013). Such derivatives could offer new pathways for developing antimicrobial agents.
Molecular Structure and Hydrogen Bonding
- Böck et al. (2021) reported the synthesis and structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, highlighting different protonation sites and hydrogen bonding patterns (Böck et al., 2021). This study contributes to the understanding of molecular interactions and structural dynamics of similar chemical entities.
Antimicrobial and Antifungal Activities
- Design and Synthesis of Antimicrobial Compounds : Thomas, Adhikari, and Shetty (2010) developed a series of methanamine derivatives starting from 4-methoxyaniline, which demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010). This research underscores the potential of methanamine derivatives in addressing resistance to first-line antibiotics.
Development of New Materials
- Liquid Crystalline Behavior and Photophysical Properties : Ahipa, Kumar, Rao, Prasad, and Adhikari (2014) synthesized a series of compounds with potential as mesogens, characterized by their liquid crystalline behavior and luminescent properties (Ahipa et al., 2014). Such materials could find applications in advanced display technologies and optical devices.
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
(6-bromo-2-methoxypyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTNZNQRYKOSCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281438 |
Source


|
| Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-methoxypyridin-3-yl)methanamine | |
CAS RN |
1802489-58-2 |
Source


|
| Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802489-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)








![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)
